An In-depth Technical Guide on the Physical Properties of N,6-dimethyl-3-nitropyridin-2-amine
An In-depth Technical Guide on the Physical Properties of N,6-dimethyl-3-nitropyridin-2-amine
Introduction
N,6-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structural features, including the electron-withdrawing nitro group and the electron-donating amino and methyl groups on the pyridine ring, create a unique electronic and steric profile that warrants investigation for potential pharmacological activity. A thorough understanding of the physical properties of this compound is fundamental for its synthesis, purification, formulation, and in-vitro/in-vivo evaluation.
This technical guide provides a comprehensive overview of the anticipated physical properties of N,6-dimethyl-3-nitropyridin-2-amine. Due to the limited availability of experimental data for this specific molecule in public databases, this guide leverages data from structurally similar analogs to provide reasoned estimations. Furthermore, it offers detailed, field-proven experimental protocols for the determination of its key physical characteristics, empowering researchers to perform their own characterization.
Predicted Physicochemical Properties
The physical properties of a molecule are a direct consequence of its structure. For N,6-dimethyl-3-nitropyridin-2-amine, we can anticipate its properties by examining the contributions of its constituent functional groups. The nitro group is a strong hydrogen bond acceptor and increases polarity, while the amino group can act as both a hydrogen bond donor and acceptor. The two methyl groups add to the molecular weight and introduce some lipophilicity.
For a comparative analysis, the following table summarizes the available physical property data for several close structural analogs. This data serves as a valuable benchmark for estimating the properties of N,6-dimethyl-3-nitropyridin-2-amine.
| Property | 2-Amino-6-methyl-3-nitropyridine | N-Methyl-3-nitro-2-pyridinamine | N,N-Dimethyl-3-nitropyridin-2-amine | N,6-dimethyl-3-nitropyridin-2-amine (Predicted) |
| Molecular Formula | C6H7N3O2 | C6H7N3O2 | C7H9N3O2[1][2] | C7H9N3O2 |
| Molecular Weight | 153.14 g/mol | 153.14 g/mol [1] | 167.17 g/mol [1][2] | 167.17 g/mol |
| Melting Point | 153-155 °C | Not available | Not available | Likely a crystalline solid with a melting point influenced by the additional methyl group, potentially slightly lower than 2-Amino-6-methyl-3-nitropyridine due to decreased crystal lattice packing from the N-methyl group. |
| Boiling Point | Not available | Not available | Not available | Expected to be high due to its polarity and molecular weight, likely decomposing before boiling at atmospheric pressure. |
| Appearance | Yellow Crystalline Powder | Not available | Solid[1] | Expected to be a yellow or orange solid. |
| Solubility | Slightly soluble in water | Not available | Not available | Predicted to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. |
Experimental Determination of Physical Properties
The following section provides detailed protocols for the experimental determination of the key physical properties of N,6-dimethyl-3-nitropyridin-2-amine.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound. Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice.
Methodology: Capillary Melting Point Apparatus
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation: Ensure the sample of N,6-dimethyl-3-nitropyridin-2-amine is completely dry. Finely crush a small amount of the crystalline solid.
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Capillary Loading: Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
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Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Observation: Carefully observe the sample. Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
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Reporting: Report the result as a melting range. For a pure compound, this range should be narrow.
Solubility Assessment
Rationale: Understanding the solubility of a compound is crucial for selecting appropriate solvents for synthesis, purification (recrystallization), and biological assays. The "like dissolves like" principle is a guiding factor, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Methodology: Qualitative Solubility Testing
Caption: Workflow for Qualitative Solubility Testing.
Step-by-Step Protocol:
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Sample Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of N,6-dimethyl-3-nitropyridin-2-amine into separate test tubes.
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Solvent Addition: To each test tube, add a measured volume (e.g., 1 mL) of a different solvent. A standard panel of solvents should be used, including:
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Water (polar, protic)
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Methanol/Ethanol (polar, protic)
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Acetone (polar, aprotic)
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Ethyl Acetate (moderately polar, aprotic)
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Dichloromethane (nonpolar, aprotic)
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Hexanes (nonpolar, aprotic)
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Dimethyl Sulfoxide (DMSO) (highly polar, aprotic)
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Observation at Room Temperature: Agitate the mixture at room temperature and observe if the solid dissolves completely.
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Heating: If the compound is not soluble at room temperature, gently heat the mixture in a water bath and observe for dissolution.
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Classification: Classify the solubility in each solvent as:
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Soluble: Dissolves completely at room temperature.
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Sparingly Soluble: Dissolves partially at room temperature or completely upon heating.
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Insoluble: Does not dissolve, even with heating.
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Spectroscopic Characterization
Rationale: Spectroscopic techniques provide information about the chemical structure and purity of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show signals for the aromatic protons on the pyridine ring, the N-methyl protons, and the C6-methyl protons, with characteristic chemical shifts and coupling patterns.
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¹³C NMR: Will indicate the number of different types of carbon atoms in the molecule.
b. Infrared (IR) Spectroscopy
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Characteristic peaks are expected for the N-H stretch of the secondary amine, C-H stretches of the methyl and aromatic groups, the N=O stretches of the nitro group (typically two strong bands), and C=C and C=N stretches of the pyridine ring.
c. Mass Spectrometry (MS)
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Will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also provide structural information.
Safety and Handling
While specific toxicity data for N,6-dimethyl-3-nitropyridin-2-amine is not available, it should be handled with care, assuming it may be harmful. Many nitroaromatic and aminopyridine compounds have toxicological properties. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the physical properties of N,6-dimethyl-3-nitropyridin-2-amine for researchers and drug development professionals. By leveraging data from structural analogs and providing detailed experimental protocols, this document serves as a practical resource for the characterization of this and other novel chemical entities. Accurate determination of these fundamental properties is a critical first step in the journey of drug discovery and development.
References
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PubChem. (n.d.). N-Methyl-3-nitro-2-pyridinamine. Retrieved from [Link]
